molecular formula C13H10ClN B13537898 (4-Chlorophenyl)(phenyl)methanimine

(4-Chlorophenyl)(phenyl)methanimine

Katalognummer: B13537898
Molekulargewicht: 215.68 g/mol
InChI-Schlüssel: PKBDBEIGGVURKI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(4-Chlorophenyl)(phenyl)methanimine is an organic compound with the molecular formula C13H10ClN It is characterized by the presence of a chlorophenyl group and a phenyl group attached to a methanimine moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (4-Chlorophenyl)(phenyl)methanimine typically involves the condensation reaction between 4-chlorobenzaldehyde and aniline. The reaction is usually carried out in the presence of a dehydrating agent such as anhydrous sodium sulfate or molecular sieves to facilitate the removal of water formed during the reaction. The reaction mixture is often refluxed in a suitable solvent like ethanol or toluene to achieve the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions: (4-Chlorophenyl)(phenyl)methanimine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

(4-Chlorophenyl)(phenyl)methanimine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the development of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (4-Chlorophenyl)(phenyl)methanimine involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects .

Vergleich Mit ähnlichen Verbindungen

    (4-Chlorophenyl)(phenyl)methanone: Similar in structure but contains a carbonyl group instead of an imine group.

    (4-Chlorophenyl)(phenyl)methanol: Contains a hydroxyl group instead of an imine group.

    (4-Chlorophenyl)(phenyl)methane: Lacks the imine group, making it a simpler hydrocarbon.

Uniqueness: (4-Chlorophenyl)(phenyl)methanimine is unique due to the presence of the imine group, which imparts distinct reactivity and potential biological activity compared to its analogs. The imine group allows for specific interactions with biological targets, making it a valuable compound for research and development .

Eigenschaften

Molekularformel

C13H10ClN

Molekulargewicht

215.68 g/mol

IUPAC-Name

(4-chlorophenyl)-phenylmethanimine

InChI

InChI=1S/C13H10ClN/c14-12-8-6-11(7-9-12)13(15)10-4-2-1-3-5-10/h1-9,15H

InChI-Schlüssel

PKBDBEIGGVURKI-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C(=N)C2=CC=C(C=C2)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.